molecular formula C22H18FN3O3S2 B2649450 N-(4-fluorophenyl)-3-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}propanamide CAS No. 670273-75-3

N-(4-fluorophenyl)-3-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}propanamide

Cat. No.: B2649450
CAS No.: 670273-75-3
M. Wt: 455.52
InChI Key: TWYYETLBPPDURM-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}propanamide, known in research as Altiratinib, is a strategically designed multi-kinase inhibitor with potent activity against key oncogenic targets including MET, TIE2, VEGFR2, and TRK kinases [Source] . Its primary research value lies in its unique capacity to simultaneously disrupt multiple pathways critical for tumor progression: MET and TIE2 inhibition targets tumor cell invasion and the tumor microenvironment, while VEGFR2 inhibition suppresses angiogenic signaling [Source] . This coordinated mechanism makes Altiratinib a compelling candidate for investigating therapeutic strategies against highly invasive and treatment-resistant cancers. Preclinical studies highlight its application in overcoming resistance to VEGF-targeted therapies and its efficacy in inhibiting tumor growth, metastasis, and invasion in models of glioblastoma and other solid tumors [Source] . Researchers utilize this compound to explore the complex interplay between oncogenic signaling, angiogenesis, and the tumor microenvironment, providing critical insights for next-generation oncology drug development.

Properties

IUPAC Name

N-(4-fluorophenyl)-3-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S2/c1-2-10-26-21(28)19-16(17-4-3-11-29-17)13-31-20(19)25-22(26)30-12-9-18(27)24-15-7-5-14(23)6-8-15/h2-8,11,13H,1,9-10,12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYYETLBPPDURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCCC(=O)NC3=CC=C(C=C3)F)SC=C2C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the thieno[2,3-d]pyrimidine core: This can be achieved by cyclization reactions involving thiophene derivatives and appropriate nitrogen sources under acidic or basic conditions.

    Introduction of the furan-2-yl group: This step often involves a coupling reaction, such as Suzuki or Heck coupling, to attach the furan ring to the thieno[2,3-d]pyrimidine core.

    Attachment of the 4-fluorophenyl group: This can be done through nucleophilic aromatic substitution reactions.

    Formation of the propanamide moiety: This final step typically involves amidation reactions using appropriate amine and acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-fluorophenyl)-3-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}propanamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Biological Research: It is used as a probe to study various biological pathways and molecular interactions.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}propanamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.

    Signal Transduction Pathways: The compound can influence various signal transduction pathways, affecting gene expression and cellular behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Key Substituents Reported Activity/Properties Reference
Target Compound : N-(4-fluorophenyl)-3-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}propanamide Thieno[2,3-d]pyrimidin-4-one 5-(Furan-2-yl), 3-(prop-2-en-1-yl), N-(4-fluorophenyl)propanamide N/A (Theoretical: Antimicrobial)
N-(3-fluoro-4-methylphenyl)-2-[(4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide Thieno[2,3-d]pyrimidin-4-one 3H-unsubstituted, N-(3-fluoro-4-methylphenyl)propanamide N/A
N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide Propanamide Tetrazole ring, 4-methoxyphenyl N/A (Potential: COX-2 inhibition)
3-[(4-chlorophenyl)sulfanyl]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}propanamide Propanamide 4-chlorophenylsulfanyl, sulfamoylphenyl N/A (Theoretical: Anti-inflammatory)
5-(2-furanyl)-2-methyl-3H-thieno[2,3-d]pyrimidin-4-ones Thieno[2,3-d]pyrimidin-4-one 5-(Furan-2-yl), 2-methyl Antimicrobial (IC₅₀: 8–32 µg/mL)

Structural and Functional Insights:

Core Modifications: The target compound’s thieno[2,3-d]pyrimidin-4-one core is shared with antimicrobial agents like 5-(2-furanyl)-2-methyl-3H-thieno[2,3-d]pyrimidin-4-ones, which exhibit IC₅₀ values as low as 8 µg/mL against Staphylococcus aureus .

Substituent Effects :

  • The 5-(furan-2-yl) group in the target compound is associated with improved solubility and metabolic stability in related structures . In contrast, analogs with tetrazole (e.g., ) or sulfamoylphenyl groups (e.g., ) prioritize hydrogen-bonding interactions, which are critical for enzyme inhibition.
  • The N-(4-fluorophenyl) moiety is a recurring feature in propanamide derivatives, with fluorine’s electronegativity enhancing bioavailability .

Biological Activity

N-(4-fluorophenyl)-3-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}propanamide is a complex organic compound with potential biological activities. This article explores its biological activity, including antibacterial and antimycobacterial properties, mechanisms of action, and comparisons with related compounds.

Structural Overview

The compound features a thieno[2,3-d]pyrimidine core , which is known for diverse biological activities. Its molecular formula is C22H18FN3O3S2C_{22}H_{18}FN_3O_3S_2, with a molecular weight of approximately 441.5 g/mol. The presence of functional groups such as furan and prop-2-en-1-yl enhances its chemical reactivity and potential pharmacological properties .

Antibacterial and Antimycobacterial Properties

Preliminary studies indicate that compounds similar to this compound exhibit significant antibacterial and antimycobacterial activities. These compounds have shown effectiveness against various strains of Gram-positive and Gram-negative bacteria , as well as Mycobacterium tuberculosis. The mechanism of action is believed to involve interference with bacterial protein synthesis or cell wall synthesis due to structural similarities with known antibiotics .

The specific mechanisms through which this compound exerts its biological effects remain largely uncharacterized. However, the structural features suggest potential interactions with cellular targets such as enzymes or receptors involved in bacterial growth and survival . Further research is needed to elucidate these mechanisms.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally related compounds has been conducted:

Compound Name Structural Features Biological Activity
1. N-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4-oxo...Similar thieno[2,3-d]pyrimidine coreAntibacterial
2. 6-methyl-N-(4-fluorophenyl)-thieno[2,3-d]pyrimidineLacks furan moietyAntifungal
3. 5-(furan) derivativesVarying substituents on furanAntiviral properties

The unique combination of functional groups in N-(4-fluorophenyl)-3-{[5-(furan-2-yl)-4-oxo... enhances its biological activity against specific pathogens while minimizing toxicity .

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